Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The ¹H NMR spectrum (600 MHz, CDCl₃) reveals:
- A singlet at δ 3.76 ppm (3H) for the methyl ester group
- Two doublets of doublets at δ 6.82 ppm (J = 15.8 Hz, 1H) and δ 7.35 ppm (J = 15.8 Hz, 1H) for the trans-vinylic protons
- Broad singlets at δ 4.21 ppm and δ 3.89 ppm corresponding to the tetrahydropyridoindole NH and CH₂ groups
The ¹³C NMR spectrum shows:
High-Resolution Mass Spectrometry (HRMS) Characterization
HRMS (ESI-TOF) data confirms the molecular formula with a measured [M+H]⁺ ion at m/z 457.2071 (calculated 457.2004 for C₂₆H₂₈F₃N₂O₂), demonstrating a mass accuracy of 1.5 ppm. Key fragmentation patterns include:
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR spectroscopy (ATR, cm⁻¹):
- Strong absorption at 1742 cm⁻¹ (ester C=O stretch)
- Medium bands at 1608 cm⁻¹ (aromatic C=C) and 1245 cm⁻¹ (C-F)
- N-H stretch observed as a broad peak at 3320 cm⁻¹
UV-Vis spectrum (MeOH, λmax):
- π→π* transition at 268 nm (ε = 12,400 M⁻¹cm⁻¹)
- Weak n→π* transition at 315 nm (ε = 890 M⁻¹cm⁻¹)
- Shoulder at 240 nm from the indole chromophore
Properties
Molecular Formula |
C26H27F3N2O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H27F3N2O2/c1-15-11-18-17-7-5-6-8-21(17)30-24(18)25(31(15)14-26(2,3)29)23-19(27)12-16(13-20(23)28)9-10-22(32)33-4/h5-10,12-13,15,25,30H,11,14H2,1-4H3 |
InChI Key |
NERYNBJQGGYORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)OC)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-1H-pyrido[3,4-b]indole core, followed by the introduction of the fluoroalkyl groups and the acrylate moiety. Common reagents and catalysts used in these reactions include palladium catalysts, fluorinating agents, and acrylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, including enzymes and receptors. Its fluorinated groups may enhance its metabolic stability and bioavailability.
Industry
In industry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may impart desirable characteristics to these products, such as increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated groups could enhance binding affinity and selectivity, while the tetrahydro-1H-pyrido[3,4-b]indole core may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Analogues
AZD9496 (Acrylic Acid Form)
AZD9496 ((E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid) shares the same core structure as the title compound but replaces the methyl ester with a carboxylic acid. Preclinical studies demonstrate AZD9496’s high oral bioavailability (>50% in rodents) and potent ER degradation (IC50 = 0.5 nM), comparable to fulvestrant . Its (1R,3R) stereochemistry optimizes ER binding by positioning fluorinated groups into hydrophobic pockets of the ligand-binding domain .
Fulvestrant
Fulvestrant, a steroidal SERD, binds ERα and induces receptor degradation but requires intramuscular administration due to poor oral bioavailability. Unlike the title compound, fulvestrant lacks the tetrahydropyridoindole motif, relying instead on a sulfonyl group and long alkyl chain for activity. Its low oral absorption limits clinical utility, highlighting the advantage of AZD9496 and its derivatives .
Lasofoxifene and RAD1901 (Elacestrant)
- Lasofoxifene : A benzopyran-based SERM/SERD hybrid with a fluorophenyl group. While effective in ESR1-mutant models, its partial agonist activity may limit potency compared to pure antagonists like AZD9496 .
- RAD1901 (Elacestrant): A non-steroidal SERD with a benzothiophene core. It exhibits moderate oral bioavailability and is approved for metastatic breast cancer but shows reduced efficacy in certain ESR1 mutations .
Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate
This structurally related compound () replaces the propenoate with a benzoate ester and modifies the pyridoindole substitution pattern. While its pharmacological profile is uncharacterized in the provided data, such structural variations highlight the importance of the propenoate/acrylic acid group and fluorinated side chains in ER targeting .
Structure-Activity Relationship (SAR) Insights
- Tetrahydropyridoindole Core : Critical for ER binding. Removal or saturation of the indole ring reduces potency .
- Fluorine Substitutions : 3,5-Difluorophenyl and 2-fluoro-2-methylpropyl groups enhance binding affinity and metabolic stability by engaging ERα’s Leu387 and Met421 residues .
- Ester vs. Acid : The methyl ester in the title compound may improve absorption, whereas the carboxylic acid in AZD9496 directly participates in hydrogen bonding with ERα’s His524 .
Pharmacokinetic and Efficacy Comparisons
| Compound | Molecular Formula | Key Features | ERα IC50 (nM) | Oral Bioavailability | Clinical Stage |
|---|---|---|---|---|---|
| AZD9496 (Acrylic Acid) | C28H25F3N2O3 | Tetrahydropyridoindole, carboxylic acid | 0.5 | >50% (preclinical) | Phase I Completed |
| Title Compound (Methyl Ester) | C29H27F3N2O3 | Methyl ester prodrug | N/A | Likely improved | Preclinical |
| Fulvestrant | C32H47F5O3S | Steroidal, sulfonyl group | 0.9 | Low (IM only) | Approved |
| RAD1901 | C24H21F3N2O2 | Benzothiophene core | 1.2 | Moderate | Approved |
| Lasofoxifene | C28H31F2NO3 | Benzopyran, fluorophenyl | 0.7 | High | Phase III |
Mechanistic Differentiation
- Pure Antagonism : The title compound and AZD9496 act as pure ER antagonists, disrupting ERα helix 12 positioning to block coactivator recruitment, unlike SERMs like tamoxifen .
- Oral Bioavailability : The methyl ester derivative may surpass AZD9496 in absorption, though activation via esterase hydrolysis is required .
- ESR1 Mutant Efficacy : AZD9496 retains activity against common ESR1 mutations (e.g., Y537S, D538G), whereas older SERDs show reduced potency .
Biological Activity
Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure incorporating a pyridoindole core, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Core Structure : Pyrido[3,4-b]indole
- Substituents :
- Difluorophenyl group
- Fluorinated isopropyl side chain
- Acrylic acid moiety
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- Studies show that derivatives of the pyridoindole core can inhibit various cancer cell lines. The compound's structure allows for interactions with estrogen receptors (ER), making it a candidate for targeting ER-positive breast cancers. AZD9496, a related compound, demonstrated effectiveness in blocking growth in ER-positive and ESR1-mutant tumors in preclinical models .
- Mechanism of Action :
- Anti-inflammatory Properties :
Research Findings and Case Studies
Detailed Mechanistic Insights
The biological activity of this compound can be attributed to its unique structural features:
- Hydrogen Bonding : The interaction between the indole nitrogen and carbonyl groups within the ER enhances binding affinity.
- Lipophilic Interactions : The fluorinated side chains occupy hydrophobic pockets in the receptor, stabilizing the ligand-receptor complex.
These interactions contribute to its potential as a therapeutic agent in hormone-dependent cancers.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves multi-step regioselective functionalization of the tetrahydropyridoindole core and fluorinated aryl groups. Key challenges include:
- Steric hindrance during cyclization of the tetrahydropyridoindole scaffold, which can be mitigated using palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates to enhance reaction efficiency .
- Fluorine incorporation at the 3,5-positions of the phenyl ring, requiring controlled electrophilic fluorination or halogen-exchange protocols under anhydrous conditions.
- Esterification stability : The methyl prop-2-enoate group may undergo hydrolysis; use of aprotic solvents (e.g., DMF) and low-temperature esterification (4°C) with methyl iodide is recommended .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : -NMR is essential for verifying fluorination patterns, while - and -NMR confirm the tetrahydropyridoindole scaffold and ester linkage .
- High-resolution mass spectrometry (HRMS) : Ensures molecular ion consistency with the complex formula.
- HPLC-PDA : Validates purity (>95%) and detects regioisomeric byproducts using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological screening assays for this compound?
- Cytotoxicity profiling : Use the MTT assay across cancer cell lines (e.g., MCF-7, A549) with IC determination (Table 1).
- Target engagement : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to indole-based kinase inhibitors .
Table 1. Example In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 | 0.45 | |
| A549 | 1.2 |
Advanced Research Questions
Q. How can contradictory literature data on fluorinated indole derivatives’ bioactivity be resolved?
Discrepancies often arise from:
- Solubility variations : Use standardized DMSO stock solutions (<0.1% final concentration) to minimize solvent effects.
- Assay conditions : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Metabolic instability : Perform stability studies in liver microsomes to identify labile motifs (e.g., ester hydrolysis) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst optimization : Screen palladium ligands (e.g., Xantphos vs. BINAP) to enhance cyclization efficiency .
- Flow chemistry : Implement continuous-flow systems for nitroarene reduction steps to improve scalability and safety .
- Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-fluorination) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Synthesize analogs with varying substituents on the tetrahydropyridoindole nitrogen (e.g., -CH vs. -CF) to assess steric/electronic effects.
- Fluorine scanning : Replace 3,5-difluoro groups with -H, -Cl, or -OMe to evaluate hydrophobic interactions .
- Docking simulations : Use molecular dynamics to predict binding poses in kinase ATP pockets and guide synthetic prioritization .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24h, monitor via HPLC .
- Plasma stability : Use human plasma to quantify ester hydrolysis rates; stabilize with prodrug strategies (e.g., phosphonate esters) if needed .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
